

5-Ethynyl-2-(trifluoromethyl)pyridine CAS number 1196155-24-4 properties

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Compound of Interest

Compound Name: 5-Ethynyl-2-(trifluoromethyl)pyridine

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An In-depth Technical Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine

CAS Number: 1196155-24-4

Introduction

5-Ethynyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical synthesis. The unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl-substituted pyridine ring imparts distinct physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate, offering insights for its effective utilization in research and development. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore and agro-pharmacophore, known to enhance metabolic stability, binding affinity, and bioavailability of parent molecules.^{[1][2][3][4][5][6]} The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.^{[7][8][9][10]}

Physicochemical Properties

A summary of the key physicochemical properties of **5-Ethynyl-2-(trifluoromethyl)pyridine** is presented in the table below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1196155-24-4 | [11] [12] [13] [14] |
| Molecular Formula | C ₈ H ₄ F ₃ N | [11] [12] [13] [14] |
| Molecular Weight | 171.12 g/mol | [11] [12] [13] [14] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂ , THF, Ethyl Acetate) | General chemical knowledge |
| SMILES | <chem>C#Cc1ccc(nc1)C(F)(F)F</chem> | [14] |
| InChI | 1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H | [14] |

Spectroscopic Profile (Predicted)

Detailed experimental spectroscopic data for **5-Ethynyl-2-(trifluoromethyl)pyridine** is not readily available. However, based on the analysis of its chemical structure and data from analogous compounds, a predicted spectroscopic profile can be outlined.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic and acetylenic protons.

| Proton | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|----------|--|------------------------|-------------------------------------|
| H-alkyne | 3.0 - 3.5 | s | - |
| H-3 | 7.7 - 7.9 | d | ~ 8.0 |
| H-4 | 7.9 - 8.1 | dd | ~ 8.0 , ~ 2.0 |
| H-6 | 8.6 - 8.8 | d | ~ 2.0 |

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the pyridine ring, the trifluoromethyl group, and the alkyne.

| Carbon | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---------------|--|------------------------|-------------------------------------|
| C-alkyne (CH) | 80 - 85 | s | - |
| C-alkyne (C) | 85 - 90 | s | - |
| C-2 | 145 - 150 | q | $^3\text{JCF} \approx 35$ |
| C-3 | 120 - 125 | s | - |
| C-4 | 138 - 142 | s | - |
| C-5 | 120 - 125 | s | - |
| C-6 | 150 - 155 | s | - |
| CF_3 | 120 - 125 | q | $^1\text{JCF} \approx 275$ |

^{19}F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[\[22\]](#)[\[23\]](#)

| Fluorine | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity |
|-----------------|---|------------------------|
| CF ₃ | -65 to -70 | s |

Infrared (IR) Spectroscopy

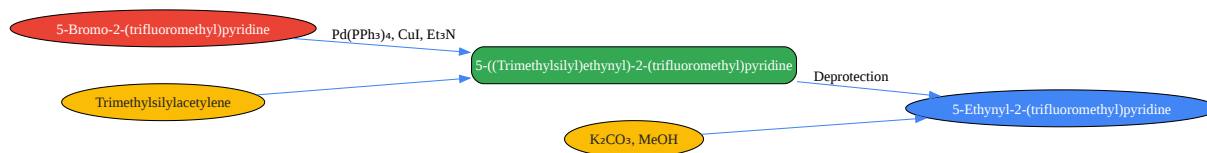
The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.

| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|-----------------------------|---|----------------|
| \equiv C-H stretch | 3300 - 3250 | Strong, sharp |
| C \equiv C stretch | 2150 - 2100 | Medium to weak |
| C-F stretch | 1350 - 1150 | Strong |
| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium |

Synthesis

The most direct and widely applicable method for the synthesis of **5-Ethynyl-2-(trifluoromethyl)pyridine** is the Sonogashira cross-coupling reaction.^{[7][24][25][26]} This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the starting materials would be a 5-halo-2-(trifluoromethyl)pyridine and a suitable protected or terminal alkyne source.

A plausible synthetic route is outlined below:



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A plausible synthetic route for **5-Ethynyl-2-(trifluoromethyl)pyridine**.

Experimental Protocol: Sonogashira Coupling

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
- **Solvent and Reagents:** Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).
- **Addition of Alkyne:** Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- **Purification of Intermediate:** Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.
- **Deprotection:** Dissolve the purified intermediate in methanol and add potassium carbonate (1.5 eq).

- Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. After completion of the deprotection (monitored by TLC), remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield **5-Ethynyl-2-(trifluoromethyl)pyridine**.

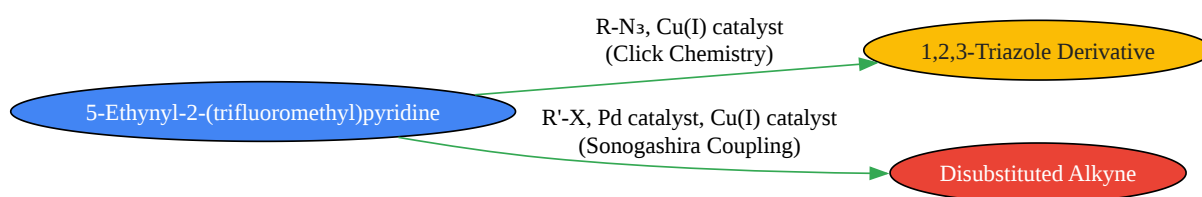
Reactivity and Applications

The dual functionality of **5-Ethynyl-2-(trifluoromethyl)pyridine** makes it a highly versatile building block in organic synthesis.

Reactivity of the Ethynyl Group

The terminal alkyne is amenable to a wide range of chemical transformations:

- Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.^{[9][10][27][28]} This highly efficient and regioselective reaction is a cornerstone of modern drug discovery and bioconjugation.
- Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of more complex molecular architectures.^{[7][8][25][26]}
- Other Alkyne Reactions: The ethynyl group can also undergo hydration, hydrohalogenation, and other addition reactions.



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Key reactions of the ethynyl group.

Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged motif in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, which can improve cell membrane permeability.^{[3][29][30]} The pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target binding. The introduction of the ethynyl group provides a vector for the attachment of various pharmacophores through stable triazole linkages, making **5-Ethynyl-2-(trifluoromethyl)pyridine** a valuable tool for fragment-based drug discovery and lead optimization.

Applications in Agrochemicals

Trifluoromethylpyridines are integral components of many modern herbicides, fungicides, and insecticides.^{[2][4][5]} The unique properties imparted by the trifluoromethyl group often lead to increased potency and selectivity. The ethynyl functionality of **5-Ethynyl-2-(trifluoromethyl)pyridine** allows for its incorporation into larger, more complex molecules, enabling the development of new agrochemicals with novel modes of action.

Safety and Handling

While a comprehensive toxicological profile for **5-Ethynyl-2-(trifluoromethyl)pyridine** is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for structurally related compounds, it should be considered harmful if swallowed or inhaled and may cause skin and eye irritation.^[31]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
- **First Aid:**

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move to fresh air.
- If swallowed: Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Ethynyl-2-(trifluoromethyl)pyridine is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive alkyne and a bioisosterically important trifluoromethylpyridine core makes it a powerful tool for the development of novel pharmaceuticals and agrochemicals. The synthetic accessibility via the Sonogashira coupling and the diverse reactivity of the ethynyl group, particularly in click chemistry, ensure its continued importance in modern chemical research.

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References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. benchchem.com [benchchem.com]
- 9. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 12. 5-Ethynyl-2-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]
- 13. eMolecules ChemScene / 5-Ethynyl-2-(trifluoromethyl)pyridine / 100mg / | Fisher Scientific [fishersci.com]
- 14. 5-Ethynyl-2-(trifluoromethyl)pyridine | 1196155-24-4 [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. ^{13}C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ^{13}C – ^{19}F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. ^{19}F NMR [chem.ch.huji.ac.il]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) ^{13}C NMR spectrum [chemicalbook.com]
- 21. 2-(Trifluoromethyl)pyridine(368-48-9) ^1H NMR spectrum [chemicalbook.com]
- 22. ^{19}F [nmr.chem.ucsb.edu]
- 23. colorado.edu [colorado.edu]
- 24. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
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